molecular formula C12H10BrNO4S B413814 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B413814
M. Wt: 344.18g/mol
InChI Key: PAIQMMLSXDZBKP-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine family This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a benzylidene group substituted with bromine, ethoxy, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a benzyl derivative

    Substitution: Formation of substituted thiazolidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with essential cellular processes. In medicinal chemistry, it may act on specific enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromo-4-hydroxybenzylidene)-thiazolidine-2,4-dione
  • 5-(3-Ethoxy-4-hydroxybenzylidene)-thiazolidine-2,4-dione
  • 5-(3-Bromo-5-methoxy-4-hydroxybenzylidene)-thiazolidine-2,4-dione

Uniqueness

5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to the specific combination of substituents on the benzylidene group. The presence of both bromine and ethoxy groups, along with the hydroxy group, imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H10BrNO4S

Molecular Weight

344.18g/mol

IUPAC Name

(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C12H10BrNO4S/c1-2-18-8-4-6(3-7(13)10(8)15)5-9-11(16)14-12(17)19-9/h3-5,15H,2H2,1H3,(H,14,16,17)/b9-5+

InChI Key

PAIQMMLSXDZBKP-WEVVVXLNSA-N

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Br)O

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)S2)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)Br)O

Origin of Product

United States

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